molecular formula C13H23N3O B12599707 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate CAS No. 650599-20-5

1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate

Cat. No.: B12599707
CAS No.: 650599-20-5
M. Wt: 237.34 g/mol
InChI Key: CVBAGMWDZXDGMK-UHFFFAOYSA-N
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Description

1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is a complex organic compound with a unique structure that combines a tert-butyl group, a cyclohexylmethyl group, and a diazonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with cyclohexylmethyl chloride to form tert-butyl(cyclohexylmethyl)amine. This intermediate is then reacted with a diazonium salt to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate the effects of diazonium compounds on biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The pathways involved may include the formation of intermediates that can further react to produce the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S)-1-(cyclohexylmethyl)-2-[methoxy(methyl)amino]-2-oxoethylcarbamate
  • tert-Butyl 3-[(cyclohexylmethyl)amino]propanoate

Uniqueness

1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate is unique due to its combination of a tert-butyl group, a cyclohexylmethyl group, and a diazonium group This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

CAS No.

650599-20-5

Molecular Formula

C13H23N3O

Molecular Weight

237.34 g/mol

IUPAC Name

N-tert-butyl-N-(cyclohexylmethyl)-2-diazoacetamide

InChI

InChI=1S/C13H23N3O/c1-13(2,3)16(12(17)9-15-14)10-11-7-5-4-6-8-11/h9,11H,4-8,10H2,1-3H3

InChI Key

CVBAGMWDZXDGMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC1CCCCC1)C(=O)C=[N+]=[N-]

Origin of Product

United States

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